1,4-Benzenedimethanol, 2,5-difluoro-

Description

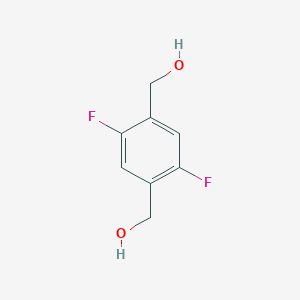

1,4-Benzenedimethanol, 2,5-difluoro- (molecular formula C₈H₈F₂O₂, molecular weight 170.11 g/mol) is a fluorinated derivative of 1,4-benzenedimethanol (C₈H₁₀O₂), where two fluorine atoms replace hydrogen atoms at the 2- and 5-positions of the benzene ring. This structural modification enhances its electronic and steric properties, making it valuable in polymer chemistry, catalysis, and materials science.

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol |

InChI |

InChI=1S/C8H8F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 |

InChI Key |

HZJCZHYTWNLVRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)CO)F)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The Chinese patent CN1623969A outlines a two-step process starting with p-phenyldimethyl dichloride as the precursor. In the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide), the dichloride undergoes hydrolysis with sodium carbonate or potassium hydroxide in an aqueous-organic biphasic system. The phase transfer catalyst facilitates the migration of hydroxyl ions into the organic phase, enhancing reaction efficiency.

Key parameters include:

-

Temperature : 80–100°C

-

Reaction time : 4–6 hours

-

Catalyst loading : 1–2 mol% relative to the dichloride

Post-reaction, the crude product is purified via ethanol recrystallization , achieving a purity of >99% and yields of 85–90%. Comparatively, traditional methods without phase transfer catalysts yield ≤61.9% due to incomplete hydrolysis in biphasic systems.

Table 1: Alkaline Hydrolysis Performance Metrics

Halogen Exchange Using Fluorinating Agents

Direct Fluorination of Chlorinated Precursors

Ambeed’s protocols describe fluorination of α,α,α',α'-tetrachloro-p-xylene using potassium fluoride (KF) under solvent-free conditions. At 240°C, KF displaces chlorine atoms via an SN2 mechanism, producing 1,4-bis(difluoromethyl)benzene as the primary product. However, excessive temperatures (>300°C) lead to decomposition, reducing yields.

Table 2: Fluorination Reaction Outcomes

| Condition | Yield (Tetrafluoro product) | By-products | Source |

|---|---|---|---|

| 400°C, 4 hours (neat) | 9.8% | 20% trichloro derivatives | |

| 240°C, 36 hours (neat) | 82.2% | 3.22% difluoro derivatives |

Notably, adding phase transfer catalysts (e.g., tetramethylammonium chloride) improves fluorine substitution efficiency, reducing reaction time to 21–44 hours.

Reduction of Tetrafluoroterephthalic Acid Derivatives

Borohydride-Mediated Reduction

US20100222613A1 discloses the reduction of 2,3,5,6-tetrafluoroterephthalic acid using sodium borohydride (NaBH4) in dimethoxyethane. The carboxylic acid groups are sequentially reduced to hydroxymethyl groups at 50–60°C. After acid quenching with HCl/dioxane, the product is extracted into toluene and recrystallized, yielding 87–90% purity.

Critical factors:

Table 3: Reduction Method Performance

High-Pressure Catalytic Hydrogenation

Cobalt-Catalyzed Hydrogenation

Ambeed’s truncated data suggests hydrogenation of fluorinated aromatic precursors using sponge cobalt catalysts in toluene at 160°C and 3975–165,017 Torr. While yields reach 82–88%, the method requires specialized equipment and precise moisture control (<1 ppm), limiting scalability.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Feasibility

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkaline hydrolysis | 85–90% | >99% | High | Moderate |

| Fluorination | 82.2% | 95–97% | Moderate | Low |

| Borohydride reduction | 90% | 87–90% | High | High |

| Catalytic hydrogenation | 82–88% | N/A | Low | Very high |

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to remove the fluorine atoms and hydroxyl groups, yielding simpler hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.

Reduction: Formation of paraxylene or partially reduced derivatives.

Substitution: Formation of various substituted paraxylene derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially altering their activity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Fluorine vs. Other Halogens

a) 2,3,5,6-Tetrafluoro-1,4-Benzenedimethanol (CAS 92339-07-6)

- Molecular Formula : C₈H₆F₄O₂ (MW 210.13 g/mol) .

- Higher fluorine content may enhance thermal stability but reduce solubility in non-polar solvents.

b) 2,5-Dibromo-1,4-Benzenedimethanol (CAS 395059-21-9)

- Molecular Formula : C₈H₈Br₂O₂ (MW 295.96 g/mol) .

- Comparison :

- Bromine’s larger atomic radius and polarizability increase molecular weight and may slow reaction kinetics in crosslinking applications.

- Brominated derivatives are often less thermally stable than fluorinated analogues due to weaker C-Br bonds.

Functional Group Variations

a) 1,4-Benzenedicarboxylic Acid, 2,5-Difluoro- (CAS 46696-24-6)

- Molecular Formula : C₈H₄F₂O₄ (MW 202.12 g/mol) .

- Comparison: Replacing methanol groups (-CH₂OH) with carboxylic acids (-COOH) introduces acidity, enabling coordination in metal-organic frameworks (MOFs). Lower solubility in organic solvents compared to the dimethanol derivative due to hydrogen bonding.

b) 2,5-Bis(hexyloxy)-1,4-Benzenedimethanol (CAS 158982-83-3)

- Molecular Formula : C₂₀H₃₄O₄ (MW 338.48 g/mol) .

- Comparison :

- Hexyloxy groups enhance hydrophobicity and flexibility, making this derivative suitable for liquid crystal or surfactant applications.

- Higher molecular weight reduces volatility but may limit crosslinking efficiency in rigid polymers.

a) Polymerization Efficiency

- 1,4-Benzenedimethanol, 2,5-difluoro-: Demonstrated in poly(silylether) synthesis, achieving a polymer molecular weight (Mₙ) of 21,546 Da under optimized conditions (80°C, 2.00 equivalents of methylphenylsilane) .

- Unsubstituted 1,4-Benzenedimethanol: Lower Mₙ (12,321 Da) under similar conditions, highlighting fluorine’s role in stabilizing reactive intermediates .

b) Catalytic Coupling

- The difluoro derivative participates in ruthenium-catalyzed coupling with ethanol, achieving a turnover number (TON) of 400,000, attributed to fluorine’s electron-withdrawing effects enhancing hydrogen-borrowing mechanisms .

- Non-fluorinated analogues (e.g., 1,4-benzenedimethanol) show lower TONs in similar reactions due to reduced electrophilicity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 1,4-Benzenedimethanol, 2,5-difluoro- | 170.11 | Not reported | 0.89 |

| 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 210.13 | Not reported | 1.52 |

| 2,5-Dibromo-1,4-benzenedimethanol | 295.96 | Not reported | 2.34 |

| 2,5-Bis(hexyloxy)-1,4-benzenedimethanol | 338.48 | 89.5–93.5 | 4.59 |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.